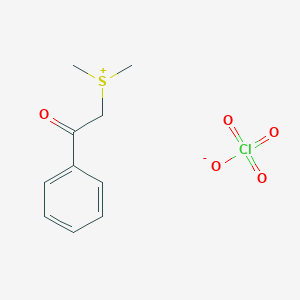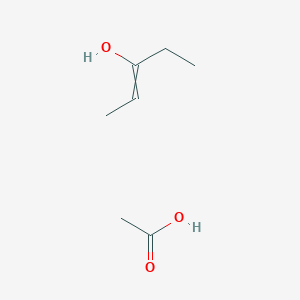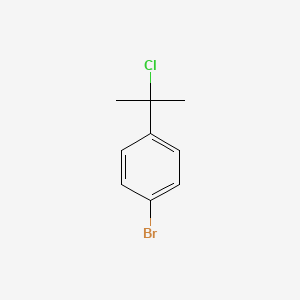
Gallium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium nickel compounds are intermetallic compounds formed by the combination of gallium and nickel. These compounds exhibit unique properties due to the interaction between gallium, a post-transition metal, and nickel, a transition metal. Gallium nickel compounds are known for their catalytic properties and are used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium nickel compounds can be synthesized using various methods, including stepwise evaporation co-condensation and reflux co-condensation techniques. In these methods, gallium metal is dissolved in a nitric acid solution to produce gallium nitrate, which is then combined with nickel nitrate hexahydrate to form the desired compound .
Industrial Production Methods: Industrial production of gallium nickel compounds often involves the use of high-temperature reactions and specialized equipment to ensure the purity and consistency of the final product. Techniques such as vibrational mixing of powder components and in situ synthesis of liquid metal components are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Gallium nickel compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium nickel compounds to their lower oxidation states.
Substitution: Substitution reactions can occur in the presence of suitable ligands or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of carbon dioxide using a nickel-gallium catalyst can produce methanol .
Applications De Recherche Scientifique
Gallium nickel compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, such as the hydrogenation of carbon dioxide to methanol.
Medicine: Explored for their potential use in cancer treatment and other medical applications.
Industry: Utilized in the production of semiconductors, light-emitting diodes, and other electronic components.
Mécanisme D'action
The mechanism of action of gallium nickel compounds involves their interaction with molecular targets and pathways. Gallium can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This property makes gallium nickel compounds effective antimicrobial agents. Additionally, their catalytic properties enable them to facilitate various chemical reactions by providing active sites for reactants .
Comparaison Avec Des Composés Similaires
Gallium-Indium Compounds: These compounds also exhibit unique catalytic properties and are used in various industrial applications.
Nickel-Cobalt Compounds: Known for their magnetic properties and used in the production of high-performance magnets and electronic components.
Uniqueness: Gallium nickel compounds are unique due to their specific catalytic properties and ability to mimic iron in biological systems, making them valuable in both industrial and medical applications .
Propriétés
Formule moléculaire |
GaNi |
|---|---|
Poids moléculaire |
128.416 g/mol |
Nom IUPAC |
gallium;nickel |
InChI |
InChI=1S/Ga.Ni |
Clé InChI |
AZCFACRUWNEBDG-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


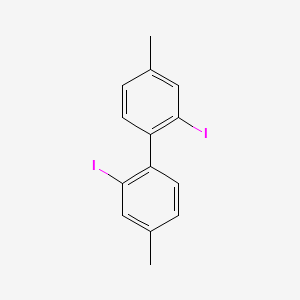
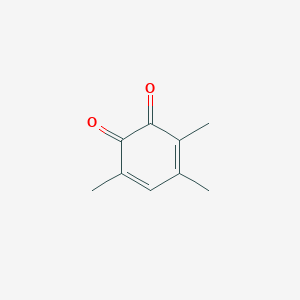

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
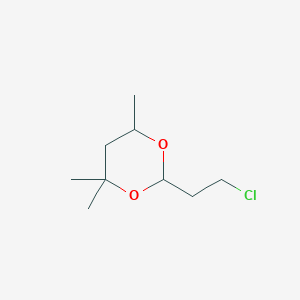
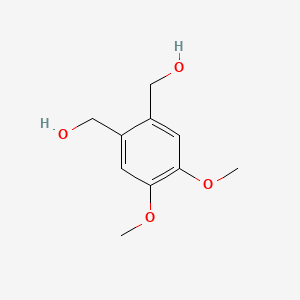
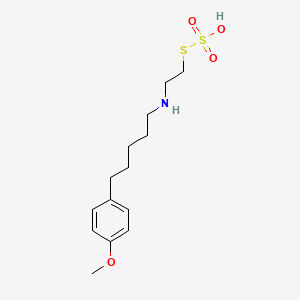
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
